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An In-depth Technical Guide to the Physical and Chemical Properties of [1,1'-Binaphthalen]-2-
ol (BINOL)

Introduction: The Archetype of Axial Chirality

[1,1'-Binaphthalen]-2-ol, commonly known as BINOL, is a cornerstone of modern asymmetric
synthesis.[1] It is an organic compound composed of two naphthol units linked via a C-C single
bond between their C1 and C1' positions.[2] The significance of BINOL lies not in its
composition, but in its unique structural feature: axial chirality. Due to significant steric
hindrance, rotation around the C1-C1' bond is restricted, forcing the two naphthalene rings to
exist in non-superimposable, mirror-image conformations known as atropisomers.[3] These
stable enantiomers, designated (R)- and (S)-BINOL, have become indispensable tools for
researchers and drug development professionals, primarily serving as chiral ligands in
transition-metal catalyzed reactions and as precursors to a vast array of powerful
organocatalysts.[4]

This guide provides a comprehensive exploration of the core physical and chemical properties
of BINOL, offering field-proven insights into how these characteristics govern its synthesis,
handling, and application in creating stereochemically complex molecules.

Part 1: Structural and Physical Properties

The physical properties of BINOL are fundamental to its practical application, from its storage
and dissolution to the interpretation of its chiroptical behavior. The compound is typically a
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colorless to pale yellow or white crystalline solid.[2][5]

Atropisomerism and C2 Symmetry

The defining feature of BINOL is its C2-symmetric, axially chiral structure.[1] This means the
molecule has a twofold rotational axis but lacks a plane of symmetry or a center of inversion, a
prerequisite for chirality. The stability of its enantiomers towards racemization under normal
conditions makes it an exceptionally reliable chiral scaffold.[6]

——— ——————————— ——— — ———————————
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Caption: The (R)- and (S)-enantiomers of BINOL are non-superimposable mirror images.

Core Physical Data

The melting point and solubility are critical parameters for experimental design, particularly for
crystallization and reaction setup. Notably, the racemic mixture has a higher melting point than
the pure enantiomers, a common characteristic for conglomerates.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://cymitquimica.com/cas/602-09-5/
https://www.chembk.com/en/chem/(%C2%B1)-BINOL
https://www.benchchem.com/pdf/Synthesis_of_Enantiomerically_Pure_S_BINOL_A_Technical_Guide.pdf
https://www.chemeurope.com/en/encyclopedia/1%2C1%27-Bi-2-naphthol.html
https://www.benchchem.com/product/b3033041?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3033041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Racemic (+)-BINOL (S)-(-)-BINOL (R)-(+)-BINOL
CAS Number 602-09-5[7] 18531-99-2[6][7] 18531-94-7[6][7]
Molecular Formula C20H1402[5] C20H1402[8] C20H1402
Molecular Weight 286.32 g/mol [5][7] 286.32 g/mol [8] 286.32 g/mol
White to light brown ] ) Crystals from
Appearance Crystalline solid[8][9]
powder[5] benzene[7]
Melting Point 215-218 °C[5][7][10] 207-208 °C[7] 207.5-208.5 °C[7]
- _ ~462.1 °C at 760
Boiling Point
mmHg[10]
N _ -35.5° (c=1, THF)[6]
Specific Rotation [a] 0° +34.3° (c=1, THR)[7]

[11][12]

Solubility Profile

BINOL is sparingly soluble in water but shows good solubility in many common organic

solvents.[2][5] This property is crucial for its use in a wide range of reaction conditions.

Solvent

Solubility (for (S)-BINOL)

Dichloromethane

19 mg/mL][8][9]

Dioxane

29 mg/mL[8][9] (racemic form: 50 mg/mL[5][11])

Ethanol

22 mg/mL[8][9]

Tetrahydrofuran (THF)

30 mg/mL[8][9]

Dimethylformamide (DMF)

35 mg/mL[8]

Dimethyl Sulfoxide (DMSO)

15 mg/mL][8]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity, purity, and structure of BINOL.
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e 'H NMR Spectroscopy: The proton NMR spectrum of BINOL is complex due to the aromatic
nature of the naphthyl rings. In CDClIs, the hydroxyl protons typically appear as a singlet,
which can be split upon interaction with a chiral solvating agent, a technique used to
determine enantiomeric purity.[13][14] The aromatic protons resonate in the region
characteristic of naphthyl groups.[15]

e IR Spectroscopy: The infrared spectrum prominently features a broad absorption band
corresponding to the O-H stretching of the hydroxyl groups, typically around 3450-3500
cm~1,[16] Aromatic C-H and C=C stretching vibrations are also clearly visible.[16]

o UV-Vis Spectroscopy: In solvents like acetonitrile or ethanol, BINOL exhibits strong UV
absorption maxima around 227-230 nm, with other significant peaks corresponding to the 1-
TT* transitions of the naphthalene system.[9][17][18] The absorption spectrum is a useful tool
for quantifying concentration.

Part 2: Chemical Properties and Reactivity

The chemical behavior of BINOL is dominated by its two hydroxyl groups and its unique chiral
scaffold, making it a versatile building block in asymmetric synthesis.

Acidity (pKa)

The hydroxyl groups of BINOL are phenolic and thus weakly acidic. The predicted pKa is
approximately 8.29, although this can be influenced by the solvent and substitution on the
binaphthyl rings.[5][19] This acidity is key to its ability to act as a ligand; deprotonation with a
base allows it to coordinate with metal centers.

Reactivity of the Hydroxyl Groups

The two hydroxyl groups are the primary sites of chemical modification. They can undergo:

o Deprotonation: Reaction with bases like sodium hydride (NaH) or lithium aluminum hydride
(LiAIH4) generates the corresponding binaphthoxide.[12]

 Etherification and Esterification: The hydroxyl groups can be converted to ethers or esters.
This is not only a method for protecting the hydroxyls but also a key step in creating
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important derivatives. For example, esterification with pentanoyl chloride is a step in one of
the enzymatic resolution methods.[12]

o Phosphorylation: Reaction with phosphorus oxychloride (POCIs) or other phosphorus
reagents leads to the formation of BINOL-derived phosphoric acids. These chiral Brgnsted
acids are powerful catalysts for a wide range of enantioselective transformations.[4]

Role as a Chiral Ligand

The most prominent application of BINOL is as a chiral ligand in catalysis.[20][21] Upon
deprotonation, the resulting dianion coordinates to a metal center (e.g., AR+, Ti**+, Zn2+, La3*) to
form a stable chelate complex.[2][22] The Cz-symmetric and sterically defined binaphthyl
backbone creates a rigid and well-defined chiral pocket around the metal. This chiral
environment forces substrates to approach the metal's active site from a specific direction,
leading to high levels of enantioselectivity in the product.[20]

[ Metal Cation
(

((S)-BINOL Ligand) e.q., Ti*+, AlR+)

Chiral Lewis Acid Catalyst _
[(S)-BINOL-Metal Complex] (Prochlral Substrateg

Diastereomeric
Transition State

Enantioenriched Product
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Caption: BINOL forms a chiral complex with a metal, creating a defined catalytic pocket.

This principle is the basis for numerous named reactions, including asymmetric carbonyl
additions, Diels-Alder reactions, and Michael additions.

Part 3: Synthesis and Resolution of Enantiomers

While the synthesis of racemic BINOL is straightforward, obtaining the enantiomerically pure
forms is the critical challenge and a testament to the ingenuity of synthetic chemists.[12]

Synthesis of Racemic BINOL

Racemic BINOL is typically prepared via the oxidative coupling of 2-naphthol.[1] A common and
effective oxidant for this transformation is iron(lll) chloride (FeCls).[12] The reaction proceeds
through a radical coupling mechanism initiated by the reduction of Fe(lll) to Fe(ll).[12]

Resolution of Enantiomers

The separation of racemic BINOL into its (R) and (S) forms is a crucial process. Several robust
methods have been developed.

o Classical Resolution: This strategy relies on forming diastereomeric complexes with a chiral
resolving agent. A highly effective and widely used method involves the alkaloid N-
benzylcinchonidinium chloride, which selectively forms a crystalline inclusion compound with
one enantiomer, allowing the other to be isolated from the mother liquor.[1][4][12]

o Enzymatic Kinetic Resolution: This method exploits the stereoselectivity of enzymes.
Racemic BINOL is first converted to a diester (e.g., dipentanoate). An enzyme, such as
cholesterol esterase, then selectively hydrolyzes the diester of one enantiomer (e.g., the (S)-
diester) back to the diol, leaving the other enantiomer's diester (e.g., the (R)-dipentanoate)
unreacted.[1][12] The resulting diol and diester can then be separated chromatographically.
[23]
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Caption: Workflow for the classical resolution of racemic BINOL.
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Experimental Protocol: Enzymatic Kinetic Resolution of
Racemic BINOL

This protocol is adapted from established methodologies and illustrates a practical approach to
obtaining enantiopure BINOL.[1][23]

Objective: To resolve racemic BINOL by enantioselective acylation catalyzed by a lipase.

Materials:

Racemic 1,1'-bi-2-naphthol (rac-BINOL)

Acyl donor (e.g., vinyl acetate)

Lipase (e.g., Cholesterol esterase or a suitable lipase from Pseudomonas sp.)
Organic solvent (e.g., Toluene or Dioxane)

Phosphate buffer solution (pH 7)

Ethyl acetate and Hexane for chromatography

Silica gel

Procedure:

Dissolution: In a round-bottom flask, dissolve racemic BINOL (1.0 eq.) in the chosen organic
solvent (e.g., Toluene).

Reagent Addition: Add the acyl donor, vinyl acetate (approx. 2-3 eq.), to the solution.

Enzyme Introduction: Introduce the lipase enzyme (e.g., cholesterol esterase) to the mixture.
The exact amount will depend on the activity of the enzyme batch and should be optimized.

Reaction: Stir the suspension at a controlled temperature (e.g., room temperature or 30-40
°C). The enzyme will preferentially acylate one enantiomer (e.g., (R)-BINOL) to form (R)-
BINOL diacetate, leaving the desired (S)-BINOL largely unreacted.
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» Monitoring: Monitor the reaction progress periodically by taking small aliquots and analyzing
them by chiral HPLC. This is critical to determine the enantiomeric excess (e.e.) of the
unreacted BINOL and the conversion percentage. The goal is to stop the reaction at or near
50% conversion to maximize both yield and e.e. of the remaining enantiomer.

o Workup: Once the desired e.e. is achieved, stop the reaction by filtering off the enzyme
through a pad of Celite. Wash the filter cake with the reaction solvent.

 Purification: Concentrate the filtrate under reduced pressure. The resulting residue contains
unreacted (S)-BINOL and the acylated (R)-BINOL derivative. Separate these two compounds
using silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane).

o Characterization: Collect the fractions containing the pure (S)-BINOL. Confirm its purity and
determine the final enantiomeric excess by chiral HPLC and compare its specific rotation to
literature values.

Conclusion: A Versatile and Enduring Tool

[1,1'-Binaphthalen]-2-ol is more than just a chiral molecule; it is a foundational platform upon
which a significant portion of modern asymmetric catalysis has been built. Its robust axial
chirality, coupled with the reactivity of its hydroxyl groups, provides a template that can be fine-
tuned through derivatization to meet the specific steric and electronic demands of a given
chemical transformation.[20] For researchers in academia and industry, particularly in drug
development where enantiomeric purity is paramount, a thorough understanding of BINOL's
physical and chemical properties is not merely academic—it is essential for the rational design
of efficient and highly selective synthetic routes to the chiral molecules that shape our world.
[24][25]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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